[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate

Catalog No.
S3073542
CAS No.
2309797-09-7
M.F
C19H21NO3
M. Wt
311.381
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzo...

CAS Number

2309797-09-7

Product Name

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate

Molecular Formula

C19H21NO3

Molecular Weight

311.381

InChI

InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)

InChI Key

CYPIOUNWBYAUOM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C

solubility

not available

Antibacterial Activity of 2-Oxo-2H-Selenopyrano [2,3-b]Quinoline-3-Carboxylates

Field: Pharmaceutical Chemistry

Application: These compounds were synthesized and evaluated for their antibacterial properties .

Method: The compounds were synthesized by reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .

Results: The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, compounds 4d and 4e were highly active against S. aureus and M. roseus species .

Synthesis and Crystal Structure of 2-(2-oxo-2-phenylethyl)-4H-chromen-4-one

Field: Crystallography

Application: This compound was synthesized and its crystal structure was analyzed .

Method: The compound was synthesized by charging a round-bottomed flask with 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate and bromoethane and heated to 35 °C with efficient stirring .

Results: The crystal structure of the compound was successfully determined .

Fixative Effect of 2-Oxo-2-Phenylacetates in Fine Fragrance

Field: Perfumery

Application: 2-Oxo-2-Phenylacetates have been used as fixatives in various perfume applications to slow down the evaporation of fragrances .

Method: A simple and reliable method was developed to measure the evaporation kinetics of various fragrances in model perfumes, and the fixative effect of 2-Oxo-2-Phenylacetates on perfume evaporation was analyzed .

Results: It was found that 2-Oxo-2-Phenylacetates have a fixative effect on fragrances with a volatility lower than 5000 µg L −1 in high-end perfumes and eau de toilette applications .

Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-Oxo

Field: Agricultural Chemistry

Application: 2-Substituted Phenyl-2-Oxo compounds have been synthesized and evaluated for their fungicidal activity .

One-Pot Biginelli Synthesis of Novel Series of 2-Oxo/Thioxo/Imino-1,2,3,4-Tetrahydropyrimidine

Field: Organic Chemistry

Application: An efficient multicomponent reaction was developed to synthesize a novel series of (±)-7-methyl-4-aryl-4,6-dihydropyrido .

Method: The compounds were synthesized from bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes and urea/thiourea/guanidine in the presence of ZnCl2.2H2O in ethanol at 70 °C .

Results: The newly synthesized compounds were found to exhibit a wide spectrum of biological activities .

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is an organic compound characterized by a complex structure that integrates both ester and amide functional groups. Its molecular formula is C17H21NO3C_{17}H_{21}NO_3, and it features a 2,4-dimethylbenzoate moiety linked to a carbamoyl group derived from 2-phenylethylamine. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and structure.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, yielding carboxylic acids or ketones.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, converting carbonyl groups into alcohols.
  • Substitution: Nucleophilic substitution reactions may occur at the ester or amide functional groups, leading to diverse derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or alcohols in the presence of bases like sodium hydroxide.

Major Products Formed

  • Oxidation: Produces carboxylic acids or ketones.
  • Reduction: Yields alcohols.
  • Substitution: Results in various substituted derivatives based on the nucleophile.

The biological activity of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate has been explored in several studies. It shows potential as a building block for pharmaceutical agents targeting neurological pathways and may influence enzyme interactions and metabolic pathways. The compound's dual functional groups facilitate interactions with biological molecules, thereby modulating their activity.

Synthetic Routes

The synthesis of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate typically involves two main steps:

  • Esterification: The initial step involves reacting 2,4-dimethylbenzoic acid with an appropriate alcohol (such as ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form ethyl 2,4-dimethylbenzoate.
  • Amidation: The resulting ester is then reacted with phenethylamine using a coupling agent like dicyclohexylcarbodiimide (DCC). This reaction forms the amide bond, yielding [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate.

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Automation in reagent addition and reaction parameter control ensures consistency and scalability in production.

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate has several notable applications:

  • Medicinal Chemistry: Serves as a precursor for synthesizing pharmaceutical compounds aimed at neurological disorders.
  • Materials Science: Used in developing novel polymers with specific properties.
  • Biological Studies: Investigated for its role in enzyme interactions and metabolic pathways.

The interaction studies of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate reveal its capacity to engage with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to form hydrogen bonds and other interactions that influence biological activity. These interactions are critical for understanding its mechanism of action in therapeutic applications.

Similar Compounds

  • 2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate: Shares structural similarities but has a different methyl group position on the benzene ring.
  • Methyl 2-oxo-2-phenylacetate: Contains a similar ester group but lacks the amide functionality.

Uniqueness

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate stands out due to its unique combination of both ester and amide functional groups. This dual functionality enhances its reactivity and stability compared to similar compounds, allowing for a broader range of chemical modifications and applications across various fields.

XLogP3

3.8

Dates

Last modified: 08-18-2023

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